molecular formula C8H8O B3333693 Acetophenone-(ring-13C6) CAS No. 125770-94-7

Acetophenone-(ring-13C6)

Cat. No.: B3333693
CAS No.: 125770-94-7
M. Wt: 126.1 g/mol
InChI Key: KWOLFJPFCHCOCG-OLGKHRKTSA-N
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Description

Acetophenone-(ring-13C6) is a labeled compound where the benzene ring of acetophenone is substituted with carbon-13 isotopes. This isotopic labeling is particularly useful in various scientific research applications, including tracing and studying reaction mechanisms. The compound has the molecular formula 13C6H5COCH3 and a molecular weight of 126.10 g/mol .

Mechanism of Action

Target of Action

Acetophenone-(ring-13C6) is known to interact with the R-specific alcohol dehydrogenase in Lactobacillus brevis . This enzyme plays a crucial role in the metabolism of alcohol in these bacteria.

Mode of Action

It is known that it can change the permeability of the cell membrane and affect the growth of the hyphae, causing their death .

Biochemical Pathways

Acetophenone-(ring-13C6) is involved in the synthesis of Ibuprofen . It serves as an intermediate in this process, indicating its role in the biochemical pathway leading to the production of this widely used non-steroidal anti-inflammatory drug (NSAID).

Result of Action

The result of Acetophenone-(ring-13C6)'s action can be observed in its antifungal effects . It exhibits inhibitory effects against several fungi, indicating its potential use in the development of new antifungal agents.

Action Environment

The action of Acetophenone-(ring-13C6) can be influenced by various environmental factors. For instance, its physical properties such as boiling point (202 °C) and melting point (19-20 °C) suggest that it is stable under normal environmental conditions . .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of Acetophenone-(ring-13C6) is not well-defined. Acetophenone derivatives have been reported to participate in various chemical reactions, including the synthesis of heterocyclic compounds . This suggests that Acetophenone-(ring-13C6) might exert its effects at the molecular level through similar chemical reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The parent compound, acetophenone, is known to be stable under normal conditions .

Metabolic Pathways

Acetophenone and its derivatives are known to participate in various chemical reactions, suggesting that they could be involved in multiple metabolic pathways .

Transport and Distribution

The parent compound, acetophenone, is known to be lipophilic, suggesting that it could potentially cross cell membranes and distribute within various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing Acetophenone-(ring-13C6) involves the Friedel-Crafts acylation reaction. This reaction typically uses 13C-labeled benzene and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled conditions to ensure the incorporation of the carbon-13 isotope into the benzene ring.

Industrial Production Methods: Industrial production of Acetophenone-(ring-13C6) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The reaction conditions are optimized to maximize the incorporation of the carbon-13 isotope and minimize any side reactions .

Chemical Reactions Analysis

Types of Reactions: Acetophenone-(ring-13C6) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetophenone-(ring-13C6) is widely used in scientific research for various applications:

Comparison with Similar Compounds

Comparison: Acetophenone-(ring-13C6) is unique because the entire benzene ring is labeled with carbon-13 isotopes, providing a comprehensive means to study the aromatic ring’s behavior in reactions. In contrast, Acetophenone-α-13C and Acetophenone-β-13C have isotopic labeling at specific positions, which is useful for studying localized reactions and transformations .

Properties

IUPAC Name

1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,8+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOLFJPFCHCOCG-OLGKHRKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480010
Record name Acetophenone-(ring-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125770-94-7
Record name Acetophenone-(ring-13C6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125770-94-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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